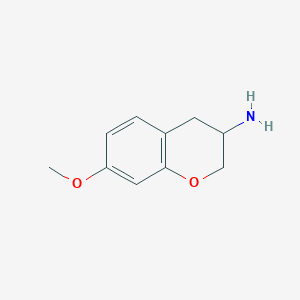

7-Methoxychroman-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-3,4-dihydro-2H-chromen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-9-3-2-7-4-8(11)6-13-10(7)5-9/h2-3,5,8H,4,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIHXVOYCDUASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CO2)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388807 | |

| Record name | 7-methoxychroman-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119755-64-5 | |

| Record name | 3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119755-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-methoxychroman-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Methoxychroman-3-amine: Pathways, Protocols, and Practical Considerations

Introduction: The Significance of the 3-Aminochroman Scaffold

The chroman ring system is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds, from natural products like Vitamin E to synthetic pharmaceuticals. The introduction of an amine functionality at the 3-position creates a chiral center and a critical pharmacophore, the 3-aminochroman moiety. This structural motif is of paramount interest to drug development professionals, particularly in the design of agents targeting the central nervous system. Optically active 3-aminochromans have demonstrated significant potential as ligands for serotonin receptors (e.g., 5-HT1A), which are implicated in the pathophysiology of anxiety, depression, and other neurological disorders[1].

The 7-methoxy substitution on this scaffold serves to modulate the electronic and lipophilic properties of the molecule, potentially enhancing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Consequently, robust and efficient synthetic routes to enantiomerically pure 7-Methoxychroman-3-amine are highly sought after by researchers and scientists in the pharmaceutical industry.

This guide provides an in-depth analysis of three core synthetic pathways to access 7-Methoxychroman-3-amine. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations for each approach. We will explore a classical racemic synthesis via an oxime intermediate, a modern enantioselective biocatalytic route, and the practical application of chiral resolution to isolate the desired enantiomer. Each section includes detailed, field-tested protocols, comparative data, and workflow visualizations to empower researchers in their synthetic endeavors.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 7-Methoxychroman-3-amine invariably begins with the construction of a suitable chromanone precursor. The most logical and widely adopted starting point is 7-Methoxychroman-4-one . This intermediate can be synthesized via an intramolecular Friedel-Crafts acylation of 3-(m-methoxyphenoxy)propanoic acid, a reaction typically mediated by strong acids like polyphosphoric acid (PPA)[2].

From this key intermediate, several divergent pathways can be employed to introduce the C3-amine functionality. The choice of pathway depends critically on the desired final product (racemic vs. enantiopure) and the available resources (chemical catalysts vs. biocatalysts).

| Pathway | Core Strategy | Key Intermediate(s) | Stereochemical Outcome | Key Advantages | Primary Considerations |

| Pathway A | Oximation & Catalytic Hydrogenation | 7-Methoxychroman-4-one oxime | Racemic | Robust, high-yielding, uses common reagents and catalysts. | Produces a racemic mixture requiring subsequent resolution. |

| Pathway B | Biocatalytic Reductive Amination | In situ imine | Enantioselective | High enantioselectivity in a single step, environmentally benign. | Requires specific enzymes (imine reductases) and biocatalysis setup. |

| Pathway C | Racemic Synthesis & Chiral Resolution | Racemic 7-Methoxychroman-3-amine, Diastereomeric salts | Enantiopure | A classic, reliable method for obtaining pure enantiomers. | Theoretical maximum yield of 50% for the desired enantiomer per cycle. |

Pathway A: Racemic Synthesis via Oxime Reduction

This pathway represents a traditional and highly reliable method for the synthesis of primary amines from ketones. The strategy involves two main transformations: the conversion of the ketone to an oxime, followed by the reduction of the oxime to the corresponding amine.

Causality and Mechanistic Insights

The carbonyl group of 7-Methoxychroman-4-one is first converted into an oxime by reaction with hydroxylamine. This reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.

The subsequent reduction of the oxime is a critical step. Catalytic hydrogenation is the most common and efficient method. Using catalysts like Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel, molecular hydrogen (H₂) adds across the C=N double bond.[3][4][5] The reaction typically proceeds via initial reduction to a hydroxylamine intermediate, which is further reduced to the primary amine.[4][6] The choice of catalyst and reaction conditions (pressure, temperature, solvent) can be optimized to maximize the yield of the primary amine and minimize side reactions. This method produces a racemic mixture because the hydrogen can add to either face of the planar oxime double bond with equal probability.

Visualized Workflow: Pathway A

Caption: Workflow for the racemic synthesis of 7-Methoxychroman-3-amine.

Detailed Experimental Protocol: Pathway A

Step 1: Synthesis of 7-Methoxychroman-4-one Oxime

-

To a stirred solution of 7-Methoxychroman-4-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

-

Add water to the residue to precipitate the crude product.

-

Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 7-Methoxychroman-4-one oxime, which can often be used in the next step without further purification.

Step 2: Reduction of Oxime to Racemic 7-Methoxychroman-3-amine

-

Charge a hydrogenation vessel with 7-Methoxychroman-4-one oxime (1.0 eq) and a suitable solvent (e.g., ethanol or methanol).

-

Carefully add a catalytic amount of 10% Palladium on Carbon (5-10 mol% Pd).

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen (typically 1-5 atm) and stir vigorously at room temperature.[3]

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude racemic 7-Methoxychroman-3-amine. Purification can be achieved by column chromatography or crystallization.

Pathway B: Enantioselective Synthesis via Biocatalytic Reductive Amination

This pathway leverages the exquisite selectivity of enzymes to produce the chiral amine directly from the ketone precursor in a single, highly enantioselective step. Imine reductases (IREDs) are a class of enzymes that catalyze the asymmetric reduction of imines, which can be formed in situ from a ketone and an amine source.[7][8]

Causality and Mechanistic Insights

The reaction involves a one-pot reductive amination where the 7-Methoxychroman-4-one, an amine donor (often ammonia or an alkylamine), and the IRED enzyme are combined. The enzyme's chiral active site facilitates the formation of an imine intermediate between the ketone and the amine. A cofactor, typically NADH or NADPH (regenerated in situ), then delivers a hydride to one specific face of the imine, leading to the formation of a single enantiomer of the amine product. The choice of the specific IRED is critical, as different enzymes can produce opposite enantiomers (enantiocomplementarity), allowing access to either the (R)- or (S)-amine.[7]

Visualized Workflow: Pathway B

Caption: Workflow for enantioselective synthesis via biocatalytic reductive amination.

Detailed Experimental Protocol: Pathway B

-

Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).

-

To the buffer, add the amine source (e.g., ammonium chloride), a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), and NADP⁺.

-

Add the 7-Methoxychroman-4-one substrate (typically dissolved in a small amount of a water-miscible co-solvent like DMSO).

-

Initiate the reaction by adding the lyophilized IRED enzyme.

-

Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.

-

Monitor the conversion and enantiomeric excess (ee) by chiral HPLC analysis.

-

Upon completion, quench the reaction and extract the product. Typically, this involves basifying the aqueous solution with NaOH and extracting with an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the enantiomerically enriched amine by column chromatography.

Pathway C: Racemic Synthesis Followed by Chiral Resolution

This pathway is a pragmatic and widely used industrial strategy. It combines the robust, high-yield synthesis of the racemic amine (as detailed in Pathway A) with a classical chemical method to separate the two enantiomers. The most common method for resolving amines is through the formation of diastereomeric salts using a chiral acid.[9][10]

Causality and Mechanistic Insights

The principle lies in converting the pair of enantiomers into a pair of diastereomers. Enantiomers have identical physical properties, making them inseparable by standard techniques like crystallization. Diastereomers, however, have different physical properties, including solubility.[11]

By reacting the racemic amine (a base) with an enantiomerically pure chiral acid (e.g., (2R,3R)-(+)-tartaric acid), two diastereomeric salts are formed: [(R)-amine·(R,R)-acid] and [(S)-amine·(R,R)-acid]. Due to their different crystal packing energies and solvation properties, one of these salts will typically be less soluble in a given solvent system and will crystallize out preferentially.[12] After separation by filtration, the pure diastereomeric salt is treated with a strong base (e.g., NaOH) to break the salt and liberate the enantiomerically pure free amine. The chiral resolving agent can often be recovered and reused.

Visualized Workflow: Pathway C

Caption: Workflow for obtaining an enantiopure amine via chiral resolution.

Detailed Experimental Protocol: Pathway C

-

Diastereomeric Salt Formation:

-

Dissolve the racemic 7-Methoxychroman-3-amine (1.0 eq) in a suitable solvent, such as methanol or ethanol.

-

In a separate flask, dissolve an enantiomerically pure resolving agent, such as (+)-(2R,3R)-tartaric acid (0.5-1.0 eq), in the same solvent, using gentle heat if necessary.[12]

-

Slowly add the tartaric acid solution to the amine solution with stirring. An exothermic reaction and precipitation may occur.

-

Allow the mixture to cool slowly to room temperature and then stand undisturbed for several hours (or even days) to allow for complete crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystalline solid by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove the more soluble diastereomer.

-

The purity of the isolated salt (and thus the enantiomeric excess of the amine) can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC.

-

-

Liberation of the Enantiomerically Pure Amine:

-

Suspend the collected diastereomeric salt in water.

-

Add a strong aqueous base (e.g., 2M NaOH) dropwise with vigorous stirring until the solid dissolves completely and the solution is basic (pH > 12).[12]

-

Extract the liberated free amine into an organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 7-Methoxychroman-3-amine.

-

Conclusion and Future Outlook

The synthesis of 7-Methoxychroman-3-amine can be approached through several viable and robust pathways. The classical route involving oxime formation and reduction provides a reliable method for accessing the racemic compound, which serves as a crucial starting material for chiral resolution. This combination (Pathway A + C) remains a workhorse in both academic and industrial settings due to its scalability and use of conventional reagents.

For researchers prioritizing stereochemical control and process efficiency from the outset, biocatalytic reductive amination (Pathway B) offers a compelling, modern alternative.[7] It provides direct access to highly enantioenriched products under mild, aqueous conditions, aligning with the principles of green chemistry. As the library of commercially available imine reductases continues to expand, this method will become increasingly accessible and powerful.

The selection of the optimal synthetic route will ultimately be guided by the specific objectives of the research program, including scale, cost, required enantiopurity, and available laboratory infrastructure. The detailed protocols and strategic insights provided in this guide are intended to equip drug development professionals with the knowledge to make informed decisions and successfully synthesize this valuable chemical entity.

References

-

Title: Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions Source: RSC Publishing URL: [Link]

-

Title: Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines Source: MDPI URL: [Link]

-

Title: Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination Source: PubMed URL: [Link]

-

Title: Chiral resolution - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Chiral resolution - chemeurope.com Source: chemeurope.com URL: [Link]

-

Title: Resolution of a Racemic Mixture Source: University of Colorado Boulder, Science Learning Center URL: [Link]

-

Title: Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities Source: PubMed Central, NIH URL: [Link]

-

Title: Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination Source: ResearchGate URL: [Link]

-

Title: Alternative two steps route to the synthesis of 7-hydroxychroman-4-one Source: ResearchGate URL: [Link]

-

Title: Heterogeneous Catalysis for Selective Hydrogenation of Oximes Source: Encyclopedia MDPI URL: [Link]

-

Title: recent-advances-on-catalytic-asymmetric-hydrogenation-of-oximes-and-oxime-ethers Source: Bohrium URL: [Link]

- Title: EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast Source: Google Patents URL

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. Chiral_resolution [chemeurope.com]

- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Foundational Principles: Selecting the Optimal Separation Strategy

An In-Depth Technical Guide to the Chiral Separation of 7-Methoxychroman-3-amine Enantiomers

This guide provides a comprehensive technical overview of the strategies and methodologies for the successful chiral separation of 7-Methoxychroman-3-amine enantiomers. As a key chiral intermediate in the synthesis of various pharmacologically active molecules, obtaining enantiomerically pure 7-Methoxychroman-3-amine is of paramount importance for drug development, quality control, and regulatory compliance.[1] The enantiomers of such chiral amines can exhibit significantly different pharmacological, toxicological, and metabolic profiles, necessitating robust and efficient separation techniques.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, grounding each recommendation in established scientific principles and field-proven insights.

The successful resolution of 7-Methoxychroman-3-amine enantiomers hinges on the selection of an appropriate technique. The primary methods employed for chiral amine separation are chromatographic, primarily High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), and enzymatic resolution.[3][4] The choice depends on the scale of the separation (analytical vs. preparative), required purity, and available resources.

The structure of 7-Methoxychroman-3-amine, a basic chiral amine, makes it an excellent candidate for separation on polysaccharide-based chiral stationary phases (CSPs).[1][5] These phases offer a wide range of intermolecular interactions (hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance) that are essential for chiral recognition.

Figure 1: High-level decision workflow for selecting a chiral separation strategy.

Chiral Chromatography: HPLC and SFC Approaches

Chromatographic resolution using chiral stationary phases is the most prevalent and effective technique for both analytical and preparative separation of chiral amines.[1][5]

The Central Role of Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose derivatives coated or immobilized on a silica support, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including amines like 7-Methoxychroman-3-amine.[2][5] The helical structure of the polysaccharide polymers creates a chiral environment where enantiomers can differentially interact, leading to different retention times.

Recommended CSPs for Initial Screening:

-

Amylose-based: Chiralpak® AD-H, IA, IB, IC

-

Cellulose-based: Chiralcel® OD-H, OJ-H

Immobilized versions of these phases (e.g., Chiralpak IA, IB, IC) are highly recommended as they offer greater solvent compatibility, allowing for a wider range of mobile phases to be explored and ensuring column robustness.[1][5]

Experimental Protocol: Chiral HPLC Method Development

A systematic screening approach is crucial for efficiently identifying the optimal conditions for baseline resolution.

Step 1: Instrumentation and Materials

-

HPLC System: A standard HPLC or UHPLC system with a pump, autosampler, thermostatted column compartment, and a UV-Vis or PDA detector.

-

Chiral Columns: A set of recommended polysaccharide-based columns (e.g., Chiralpak IA, Chiralcel OD-H). A typical dimension is 4.6 x 250 mm, 5 µm particle size.

-

Solvents: HPLC grade n-hexane (or heptane), 2-propanol (IPA), and ethanol.

-

Additive: Diethylamine (DEA) or another basic modifier.

-

Sample: A solution of racemic 7-Methoxychroman-3-amine (~1 mg/mL) dissolved in the mobile phase.

Step 2: Initial Screening Conditions The separation of a basic amine like 7-Methoxychroman-3-amine is most effectively achieved under normal phase conditions.[5]

-

Mobile Phases:

-

A: n-Hexane/IPA (90:10, v/v) + 0.1% DEA

-

B: n-Hexane/Ethanol (90:10, v/v) + 0.1% DEA

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: Determined from the UV spectrum of the compound (e.g., 220 nm or 280 nm).

-

Injection Volume: 5-10 µL

The basic additive (DEA) is critical for achieving good peak shape and preventing deleterious interactions with residual silanols on the silica support.[1]

Figure 2: Systematic workflow for chiral HPLC/SFC method development.

Step 3: Method Optimization If the initial screening does not yield a resolution (Rs) of at least 1.5, the following parameters should be adjusted:

-

Mobile Phase Composition: Vary the ratio of the alkane to the alcohol. Increasing the alcohol percentage generally decreases retention times but can affect selectivity.

-

Alcohol Modifier: Switch the alcohol modifier (e.g., from IPA to ethanol or vice-versa), as this can dramatically alter the chiral recognition mechanism.

-

Flow Rate and Temperature: Adjusting flow rate (0.5-1.5 mL/min) and temperature (15-40 °C) can fine-tune the separation and improve efficiency.

Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative

SFC is a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and reduced consumption of organic solvents.[6][7] The mobile phase consists primarily of supercritical CO2 mixed with a small amount of a polar modifier (like methanol or ethanol) and an additive.[7] Due to the low viscosity and high diffusivity of supercritical CO2, higher flow rates can be used without compromising efficiency, leading to faster analyses.[6]

The same polysaccharide-based CSPs used for HPLC are highly effective in SFC. The method development strategy is analogous to that of HPLC, involving the screening of columns and optimization of the mobile phase (modifier type, modifier percentage, and additive).

Table 1: Representative Starting Conditions for Chiral Chromatography

| Parameter | HPLC Condition | SFC Condition | Rationale |

| Stationary Phase | Chiralpak IA (Amylose) or Chiralcel OD (Cellulose) | Chiralpak IA (Amylose) or Chiralcel OD (Cellulose) | Proven effectiveness for chiral amine separations.[1][5] |

| Mobile Phase | n-Hexane/IPA (90:10, v/v) | CO2/Methanol (85:15, v/v) | Standard starting points for normal phase and SFC. |

| Additive | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) | Essential for good peak shape of basic analytes.[1][6] |

| Flow Rate | 1.0 mL/min | 3.0 mL/min | Higher flow rates in SFC lead to faster analysis times. |

| Temperature | 25 °C | 35-40 °C | Standard operating temperatures. |

| Back Pressure | N/A | 150 bar | Required to maintain CO2 in a supercritical state. |

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a highly selective method for preparing enantiopure amines on a preparative scale.[3][8] The technique relies on an enzyme, typically a lipase, to selectively catalyze the acylation of one enantiomer of the racemic amine, leaving the other enantiomer unreacted.[9]

Principle of EKR

The enzyme recognizes the chirality of the amine, leading to a significant difference in the reaction rate between the two enantiomers. One enantiomer is converted into an amide, while the other remains as an amine. This difference in functionality allows for easy separation of the product from the unreacted starting material using standard techniques like extraction or chromatography. The theoretical maximum yield for each enantiomer in a kinetic resolution is 50%.[9]

Figure 3: Mechanism of Enzymatic Kinetic Resolution (EKR) of a racemic amine.

Experimental Protocol: EKR of 7-Methoxychroman-3-amine

This protocol is based on established methods for structurally related amines using Candida antarctica lipase B (CAL-B), a highly versatile and stereoselective biocatalyst.[8][9][10]

Step 1: Materials and Reagents

-

Substrate: Racemic 7-Methoxychroman-3-amine.

-

Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym® 435).[9]

-

Acyl Donor: Ethyl methoxyacetate (a highly effective acyl donor for amine resolutions).[8][10]

-

Solvent: Anhydrous organic solvent (e.g., heptane, toluene, or tert-butyl methyl ether).

-

Reaction Vessel: A sealed flask with magnetic stirring, under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Reaction Setup

-

To a solution of racemic 7-Methoxychroman-3-amine (1.0 eq) in the chosen organic solvent, add the acyl donor, ethyl methoxyacetate (0.5-0.6 eq). Using a slight excess of amine helps ensure the reaction stops at ~50% conversion.

-

Add the immobilized lipase CAL-B (typically 20-50 mg per mmol of substrate).[10]

-

Seal the vessel and stir the mixture at a controlled temperature (e.g., 30-40 °C).

Step 3: Monitoring and Work-up

-

Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee) of both the remaining amine and the formed amide.

-

Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.[11]

-

The filtrate contains a mixture of the unreacted amine enantiomer and the acylated amide enantiomer.

Step 4: Separation and Product Isolation

-

The amine and amide can be separated based on their different chemical properties. A common method is acid-base extraction.

-

Extract the mixture with an acidic aqueous solution (e.g., 1M HCl). The basic amine will move to the aqueous phase, while the neutral amide will remain in the organic phase.

-

Separate the layers. Basify the aqueous layer (e.g., with 1M NaOH) and extract with an organic solvent to recover the enantiomerically pure unreacted amine.

-

The organic layer from the initial extraction can be washed and evaporated to yield the enantiomerically pure amide. If desired, the amide can be hydrolyzed back to the amine, providing access to the other enantiomer.

Conclusion

The chiral separation of 7-Methoxychroman-3-amine enantiomers can be successfully achieved using several robust techniques. For analytical-scale determination of enantiomeric purity and for flexible preparative-scale work, chiral HPLC and SFC on polysaccharide-based stationary phases are the methods of choice. These techniques offer high resolution, speed, and well-established development protocols. For larger-scale synthesis of a single enantiomer, enzymatic kinetic resolution provides a highly selective and environmentally friendly alternative. The selection of the optimal method should be guided by the specific project requirements, including scale, desired purity, and available instrumentation.

References

- Chiral HPLC Methods for the Enantioseparation of Chroman-3-amine. Benchchem.

- HPLC method for enantiomeric separation of chiral amines. Benchchem.

- Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry.

- Part 6: Resolution of Enantiomers. Chiralpedia.

- Chiral resolution. Wikipedia.

- Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Institutes of Health (NIH).

- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.

- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath.

- Applications of Supercritical Fluid Chromatography in Analyte Extraction. Longdom Publishing.

- Enantiomers and Their Resolution. MDPI.

- A Comparative Guide to Chiral Separation of 7-Bromochroman-3-OL Enantiomers by HPLC. Benchchem.

- Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine†. ResearchGate.

- Separation of enantiomers and conformers of Tofisopamon. Daicel Chiral Technologies.

- Application Notes and Protocols for the Enzymatic Resolution of Racemic 3-Methoxycyclohexan-1-amine. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 7-Methoxychroman-3-amine

Prepared by: A Senior Application Scientist

Foreword: The Imperative of Multi-Modal Analysis in Structural Elucidation

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological, toxicological, and clinical data, leading to catastrophic setbacks in time and resources. 7-Methoxychroman-3-amine, a scaffold of interest in medicinal chemistry, presents a compelling case for a rigorous, multi-faceted analytical approach. Its structure, comprising an aromatic ether, a chiral heterocyclic system, and a primary amine, offers a rich tapestry of spectroscopic features.

This guide eschews a simplistic, step-by-step recitation of procedures. Instead, it serves as a deep dive into the causality behind the spectroscopic data. We will explore not just what signals are observed, but why they manifest as they do. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we will construct a self-validating analytical framework that leaves no room for structural ambiguity. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to leverage these core analytical techniques for definitive structural confirmation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For 7-Methoxychroman-3-amine, both ¹H and ¹³C NMR are indispensable for mapping the proton and carbon frameworks, respectively.

Proton (¹H) NMR Analysis: Unveiling Proton Environments

The ¹H NMR spectrum provides a detailed census of the different types of protons in the molecule, their relative numbers, and their spatial relationships to neighboring protons.

Causality Behind Experimental Choices: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point, but deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be superior for amine-containing compounds due to improved solubility and different hydrogen-bonding interactions, which can sharpen otherwise broad N-H signals. A standard 500 or 600 MHz spectrometer is recommended to resolve the complex splitting patterns expected from the chroman ring's diastereotopic protons.

Predicted ¹H NMR Spectral Data:

The spectrum is predicted to show distinct signals corresponding to the aromatic, aliphatic (chiral chroman ring), amine, and methoxy protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale & Key Insights |

| H-5 | ~7.0-7.2 | d (J ≈ 8.5 Hz) | 1H | Located ortho to the oxygen of the chroman ring, expected to be the most downfield of the aromatic protons. |

| H-6 | ~6.4-6.6 | dd (J ≈ 8.5, 2.5 Hz) | 1H | Coupled to both H-5 and H-8. The ortho-coupling to H-5 will be large, and the meta-coupling to H-8 will be small. |

| H-8 | ~6.3-6.5 | d (J ≈ 2.5 Hz) | 1H | Coupled only to H-6 (meta-coupling). |

| -OCH₃ | ~3.7-3.9 | s | 3H | A sharp singlet, characteristic of an aromatic methoxy group. Its precise shift confirms its electronic environment.[1][2] |

| H-2 (axial & equatorial) | ~3.8-4.3 | m | 2H | These protons are diastereotopic and will exhibit complex splitting due to coupling with each other (geminal) and with the H-3 proton (vicinal). |

| H-4 (axial & equatorial) | ~2.7-3.1 | m | 2H | Also diastereotopic, these benzylic protons are coupled to each other and to the H-3 proton, resulting in a complex multiplet. |

| H-3 | ~3.2-3.5 | m | 1H | This methine proton is coupled to four other protons (H-2ax, H-2eq, H-4ax, H-4eq), leading to a complex multiplet. |

| -NH₂ | ~1.5-3.0 (variable) | br s | 2H | The signal is often broad due to quadrupole broadening and chemical exchange.[3][4] It will disappear upon addition of a D₂O shake, a key validation step. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of 7-Methoxychroman-3-amine in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Tuning: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to achieve a sharp, symmetrical peak shape.

-

Acquisition: Acquire a standard ¹H spectrum using a 90° pulse angle, a spectral width of approximately 12-15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2-5 seconds. Typically, 8 to 16 scans are sufficient.

-

D₂O Exchange: To confirm the -NH₂ peak, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The -NH₂ signal should disappear.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm). Integrate all peaks.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹³C NMR and DEPT experiments.

Part 2: Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality and Interpretation: Each functional group has a characteristic vibrational frequency. For 7-Methoxychroman-3-amine, the IR spectrum serves as a crucial validation tool, confirming the presence of the primary amine, the aromatic system, and the ether linkage.

Predicted Key IR Absorption Bands:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Significance & Interpretation |

| N-H Stretch | 3300 - 3500 (two bands) | Medium, Sharp | The presence of two distinct bands in this region is a hallmark of a primary amine (R-NH₂), corresponding to asymmetric and symmetric stretching modes. [3][4][5][6][7] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Confirms the presence of sp² C-H bonds in the benzene ring. |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Confirms the presence of sp³ C-H bonds in the chroman ring and methoxy group. |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium to Strong | This bending vibration is characteristic of primary amines and further confirms this functional group. [5][6][7] |

| Aromatic C=C Stretch | 1450 - 1600 | Medium (multiple bands) | These absorptions are indicative of the aromatic ring skeleton. |

| Aromatic C-O-C Stretch | 1230 - 1270 | Strong | A strong band in this region is characteristic of an aryl-alkyl ether, confirming the C₇-O-CH₃ linkage. |

| Aliphatic C-N Stretch | 1020 - 1250 | Weak to Medium | Confirms the presence of the amine group attached to the aliphatic chroman ring. [5][7] |

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR): This is the most common and straightforward method. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond).

-

Background Scan: With the clean ATR crystal, run a background scan to measure the absorbance of the ambient environment (CO₂, H₂O). This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the major absorption peaks and correlate them with known functional group frequencies using correlation tables.

Workflow for IR Analysis

Caption: Workflow for functional group analysis by FTIR.

Part 3: Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. For 7-Methoxychroman-3-amine, MS confirms the molecular formula and provides evidence for the core structure.

Causality and Interpretation: Electron Ionization (EI) is a high-energy technique that causes reproducible fragmentation. The resulting fragmentation pattern is a molecular fingerprint.

The Nitrogen Rule: A key self-validating principle in MS is the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. [4][7]7-Methoxychroman-3-amine (C₁₀H₁₃NO₂) has a calculated monoisotopic mass of 179.0946 Da. The odd nominal mass (179) is immediate and strong evidence for the presence of a single nitrogen atom.

Predicted Mass Spectrum Fragmentation:

| m/z (mass-to-charge) | Proposed Fragment | Significance & Rationale |

| 179 | [C₁₀H₁₃NO₂]⁺˙ (Molecular Ion) | The parent peak. Its presence confirms the molecular weight. High-resolution MS (HRMS) would confirm the elemental composition to within a few ppm. |

| 150 | [M - C₂H₅N]⁺˙ | Loss of the C3-C4 portion containing the amine via a retro-Diels-Alder (RDA) type fragmentation, a characteristic pathway for chroman systems. [8] |

| 135 | [M - CH₂NH₂]⁺ | Alpha-cleavage next to the amine, with loss of the aminomethyl radical. This is a very common fragmentation pathway for primary amines. |

| 121 | [C₇H₅O₂]⁺ | Fragment corresponding to the methoxy-substituted benzofuran cation, formed after initial RDA cleavage and subsequent loss of H. |

Experimental Protocol: GC-MS with Electron Ionization (EI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

-

GC Method: Inject a small volume (e.g., 1 µL) into the GC-MS system. Use a temperature program that allows for the elution of the compound as a sharp peak (e.g., start at 100°C, ramp to 280°C at 20°C/min).

-

MS Acquisition: Use a standard EI source at 70 eV. Scan a mass range from m/z 40 to 400.

-

Data Analysis: Identify the molecular ion peak in the mass spectrum corresponding to the GC peak. Analyze the major fragment ions and propose fragmentation pathways that are consistent with the known structure.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for MS molecular weight and fragment analysis.

Part 4: Data Synthesis and Final Structural Confirmation

No single technique provides the complete picture. The power of this analytical approach lies in the synthesis of all data points into a single, coherent structural proof.

-

MS establishes the correct molecular formula (C₁₀H₁₃NO₂) and confirms the presence of one nitrogen atom via the Nitrogen Rule.

-

IR confirms the presence of the key functional groups: a primary amine (-NH₂), an aromatic ether (C-O-C), and the aromatic ring.

-

¹³C NMR provides an exact count of the unique carbon environments (10), and DEPT experiments confirm the number of CH, CH₂, and CH₃ groups, perfectly matching the proposed structure.

-

¹H NMR , corroborated by D₂O exchange, maps the precise location and connectivity of all protons, revealing the 1,2,4-trisubstituted aromatic ring pattern and the complex environment of the chiral chroman ring.

Together, these three pillars of spectroscopic analysis provide a self-validating and unassailable confirmation of the structure of 7-Methoxychroman-3-amine. This rigorous, multi-modal characterization is the standard required for advancing compounds in any research or development pipeline.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. [Link]

-

Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes. [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

Tousek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(7), 1633-1642. [Link]

-

Tousek, J., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(7), 1633-1642. [Link]

-

ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups. [Link]

-

Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. [Link]

-

Ellis, G. P., & Lockhart, I. M. (1977). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and -naphthopyran-4-ones. Journal of the Chemical Society, Perkin Transactions 1, 377-380. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. rsc.org [rsc.org]

- 3. fiveable.me [fiveable.me]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. wikieducator.org [wikieducator.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 7-Methoxychroman-3-amine

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 7-Methoxychroman-3-amine, a heterocyclic amine with significant potential in medicinal chemistry. While a published crystal structure for this specific molecule is not available in common databases as of this writing, this paper serves as an authoritative guide to the complete analytical workflow. We will leverage crystallographic data from closely related analogs to inform our discussion, ensuring a scientifically rigorous and practically applicable narrative. This document details the strategic considerations behind crystal growth, the methodology of single-crystal X-ray diffraction (SC-XRD), the process of structure solution and refinement, and the critical interpretation of the final three-dimensional structure.

Introduction: The Scientific Imperative

The chroman scaffold is a privileged structure in drug discovery, forming the core of various biologically active compounds, including flavonoids, which are known for their antioxidant properties.[1] The introduction of an amine group at the 3-position of the 7-methoxychroman core creates a chiral center and introduces a basic handle for molecular interactions, making 7-Methoxychroman-3-amine a compelling target for library synthesis and lead optimization.

Determining the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction (SC-XRD) is non-negotiable in modern drug development. It provides definitive proof of stereochemistry, reveals the molecule's preferred conformation, and illuminates the intermolecular interactions that govern its solid-state properties and potential binding modes to biological targets. This guide is structured to walk the reader through the entire process, from synthesis to final structural insights.

Synthesis and Crystallization: The Foundation of Analysis

A successful SC-XRD experiment is critically dependent on the quality of the single crystal. This begins with the synthesis of high-purity material and is followed by a meticulous crystallization process.

Proposed Synthetic Pathway

A plausible route to 7-Methoxychroman-3-amine would start from the corresponding ketone, 7-methoxychroman-3-one. This intermediate can be synthesized through established methods. The final step would be a reductive amination.

Caption: Proposed synthetic route to 7-Methoxychroman-3-amine.

Protocol for Single Crystal Growth

High-quality crystals are typically grown through slow evaporation, a technique that allows for the orderly deposition of molecules onto a growing lattice. The choice of solvent is critical and often determined empirically.

Step-by-Step Crystallization Protocol:

-

Purification: Ensure the synthesized 7-Methoxychroman-3-amine is of the highest possible purity (>99%), typically achieved by column chromatography or recrystallization.

-

Solvent Screening: In parallel, dissolve small quantities of the compound (~5-10 mg) in a range of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, and mixtures thereof) in small vials.

-

Slow Evaporation Setup:

-

Transfer the clear, saturated solution into a clean vial.

-

Cover the vial with a cap or paraffin film, and pierce it with 1-2 small holes using a needle. This restricts the rate of evaporation.

-

Place the vial in a vibration-free environment at a constant, cool temperature (e.g., 4°C or room temperature).

-

-

Monitoring: Observe the vials daily for the formation of small, well-defined crystals with sharp edges and clear faces. This process can take several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully extract them using a nylon loop or a fine spatula and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Structure

SC-XRD is a non-destructive technique that provides detailed information about the atomic arrangement within a crystal, including bond lengths, angles, and unit cell dimensions.

The Workflow: From Crystal to Structure

The process follows a logical and self-validating sequence. Each step builds upon the last, with internal checks to ensure the quality and correctness of the model.

Caption: Standard workflow for Single-Crystal X-ray Diffraction analysis.

Experimental Protocol: Data Collection and Refinement

-

Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.

-

Data Collection: The crystal is cooled in a nitrogen stream (e.g., 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction patterns are collected on a detector like a CCD or CMOS sensor.

-

Data Reduction: The collected images are processed to integrate the intensities of thousands of individual reflections. Corrections are applied for factors like absorption.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods, yielding an initial electron density map from which the positions of most non-hydrogen atoms can be determined.

-

Structure Refinement: This iterative process uses least-squares minimization to adjust atomic positions, site occupancies, and displacement parameters to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically located in the difference Fourier map or placed in geometrically calculated positions.[2]

Structural Analysis: A Hypothetical Case Study

As no public structure exists for 7-Methoxychroman-3-amine, we present an analysis based on expected structural features and data from close analogs like 3-(4-hydroxyphenyl)-7-methoxychroman-4-one.[2]

Crystallographic Data Summary

The following table presents plausible crystallographic parameters for 7-Methoxychroman-3-amine, based on typical values for similar organic molecules.

| Parameter | Expected Value (Illustrative) |

| Chemical Formula | C₁₀H₁₃NO₂ |

| Formula Weight | 179.22 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ (common for chiral molecules) |

| a (Å) | 9 - 12 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 (for Monoclinic) |

| Volume (ų) | 1200 - 1600 |

| Z (Molecules/Unit Cell) | 4 |

| Temperature (K) | 100 K |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Final R-indices [I>2σ(I)] | R1 ≈ 0.04-0.06, wR2 ≈ 0.10-0.15 |

| Data/Restraints/Parameters | ~2500 / 0 / ~150 |

Molecular Geometry and Conformation

The core of the analysis lies in understanding the molecule's conformation. In related chroman structures, the dihydropyran ring often adopts a sofa conformation .[2] In this arrangement, five of the ring atoms are nearly coplanar, while one atom (often C3 or C4) deviates from this plane.

Key intramolecular features to analyze would include:

-

Bond Lengths and Angles: Comparison to standard values can reveal strain or unusual electronic effects.

-

Torsion Angles: These define the precise shape of the dihydropyran ring and the orientation of the amine substituent (axial vs. equatorial).

Intermolecular Interactions and Crystal Packing

The primary amine (-NH₂) group is a potent hydrogen bond donor, while the ether and methoxy oxygens are acceptors. This combination is expected to dominate the crystal packing, leading to the formation of a robust hydrogen-bonding network.

Caption: Potential hydrogen bonding network in crystalline 7-Methoxychroman-3-amine.

These interactions are crucial as they influence solubility, dissolution rate, and stability—key parameters in drug development.

Data Validation and Deposition

A critical final step is the validation and deposition of the crystal structure.

-

Validation: The Crystallographic Information File (CIF) is checked using software like Platon and the IUCr's checkCIF service. This automatically verifies the geometric and crystallographic integrity of the model.

-

Deposition: To ensure scientific transparency and contribute to the global body of knowledge, the data should be deposited in a public repository. The Cambridge Structural Database (CSD) is the world's primary repository for small-molecule organic and metal-organic crystal structures. Upon deposition, a unique CCDC number is assigned, which should be cited in any related publication.

Conclusion

While the specific crystal structure of 7-Methoxychroman-3-amine remains to be publicly reported, the methodology for its determination is robust and well-established. This guide provides the necessary framework, from the benchtop synthesis and crystallization to the intricate details of X-ray diffraction analysis and interpretation. By following these protocols and principles of scientific integrity, researchers can confidently elucidate the three-dimensional structures of novel chemical entities, paving the way for rational drug design and a deeper understanding of molecular behavior.

References

-

Xiao, Z., Zhang, Y., Li, J., et al. (2011). 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o250. Available at: [Link]

-

Xiao, Z-Y., Zhang, Y-M., Li, J., et al. (2011). 3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3212. Available at: [Link]

Sources

An In-depth Technical Guide to 7-Methoxychroman-3-amine: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Chroman-3-amine Scaffold as a Privileged Structure in Medicinal Chemistry

The chroman-3-amine scaffold is a heterocyclic motif of significant interest in the field of medicinal chemistry.[1] Its rigid, bicyclic structure, which incorporates a phenethylamine backbone, is a recurring feature in a multitude of biologically active compounds and endogenous neurotransmitters. This structural characteristic makes it a valuable template for the design and synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[2][3] The strategic placement of an amine group at the 3-position of the chroman ring enhances its drug-like properties, including the potential for improved oral bioavailability and the ability to cross the blood-brain barrier.[1] This guide provides a comprehensive technical overview of a specific, yet promising derivative: 7-Methoxychroman-3-amine. We will delve into its physical and chemical properties, detailed synthetic protocols, and its potential as a valuable building block in modern drug discovery.

Molecular Structure and Physicochemical Properties

7-Methoxychroman-3-amine is a primary amine derivative of the chroman ring system, featuring a methoxy group at the 7-position. The presence of the methoxy and amine functionalities, along with the chroman core, dictates its chemical reactivity and potential biological activity.

Table 1: Predicted Physicochemical Properties of 7-Methoxychroman-3-amine

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | Predicted to be a solid or oil |

| Melting Point | Not available (predicted to be a low-melting solid) |

| Boiling Point | Not available (predicted to be >250 °C at 760 mmHg) |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO |

| pKa (most basic) | ~9.0 (predicted for the primary amine) |

| LogP | ~1.5 (predicted) |

Note: The properties listed above are predicted based on the chemical structure and data from similar compounds, as direct experimental data is not widely available.

Synthesis of 7-Methoxychroman-3-amine: A Step-by-Step Guide

The synthesis of 7-Methoxychroman-3-amine can be approached through several established methods for constructing the chroman-3-amine scaffold. Two robust and widely applicable strategies are the reductive amination of a chroman-3-one precursor and the reduction of a 3-nitrochromene intermediate.

Method 1: Reductive Amination of 7-Methoxychroman-3-one

This method is a direct and efficient route to the target amine from the corresponding ketone. The key steps involve the formation of an imine intermediate, which is then reduced in situ.

Caption: Reductive Amination Workflow

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 7-Methoxychroman-3-one (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Imine Formation: Add an ammonia source, for example, ammonium acetate or ammonium formate (typically 10 equivalents), to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of dilute hydrochloric acid. Basify the solution with an aqueous solution of sodium hydroxide and extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 7-Methoxychroman-3-amine.

Method 2: Reduction of 7-Methoxy-3-nitro-2H-chromene

This alternative route involves the synthesis of a nitro-substituted chromene intermediate, which is then reduced to the desired amine.

Caption: Reduction of 3-Nitrochromene Workflow

Experimental Protocol:

-

Reaction Setup: Dissolve 7-Methoxy-3-nitro-2H-chromene (1 equivalent) in a suitable solvent like methanol or ethyl acetate in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w) to the solution.

-

Hydrogenation: Securely seal the vessel and purge with hydrogen gas. Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or using a Parr hydrogenator) at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude 7-Methoxychroman-3-amine, which can be further purified by column chromatography if necessary.

Spectroscopic Characterization

The structural elucidation of 7-Methoxychroman-3-amine relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic, chroman ring, and methoxy group protons.

-

Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm, exhibiting coupling patterns consistent with a trisubstituted benzene ring.

-

Chroman Ring Protons: A complex multiplet for the proton at C3 (around δ 3.0-3.5 ppm), and distinct multiplets for the diastereotopic protons at C2 and C4 (around δ 2.5-4.5 ppm).

-

Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm.

-

Amine Protons: A broad singlet that can appear over a wide range (δ 1.5-3.5 ppm) and may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: Peaks in the region of δ 110-160 ppm.

-

C3 Carbon: A signal around δ 50-55 ppm, shifted downfield due to the attached nitrogen.

-

C2 and C4 Carbons: Signals in the range of δ 25-70 ppm.

-

Methoxy Carbon: A peak at approximately δ 55 ppm.[4]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

-

N-H Stretch: Two weak to medium bands in the region of 3300-3400 cm⁻¹ for the primary amine.[5][6]

-

C-H Stretch (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region.

-

C-O Stretch (Ether): A strong band around 1250 cm⁻¹.

-

N-H Bend: A medium intensity band around 1600 cm⁻¹.[5]

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): An odd-numbered molecular ion peak at m/z = 179, consistent with the presence of one nitrogen atom.

-

Fragmentation: Alpha-cleavage adjacent to the amine is a likely fragmentation pathway, leading to the loss of a hydrogen atom or the chroman ring opening.

Applications in Drug Discovery and Development

The chroman-3-amine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Derivatives of chroman-3-amine have shown affinity for a variety of receptors, including serotonergic and dopaminergic systems, making them attractive candidates for the development of treatments for neurological and psychiatric disorders.[2][3]

The introduction of a methoxy group at the 7-position of the chroman ring can influence the molecule's pharmacokinetic and pharmacodynamic properties. Methoxy groups are known to affect metabolic stability and can also participate in hydrogen bonding interactions with biological targets. The specific biological activities of 7-Methoxychroman-3-amine have not been extensively reported, presenting an opportunity for further investigation. Its structural similarity to known bioactive molecules suggests potential for activity as a modulator of G protein-coupled receptors (GPCRs) or other central nervous system targets.[2]

Caption: Potential Biological Targets

Conclusion

7-Methoxychroman-3-amine represents a promising, yet underexplored, molecule within the esteemed class of chroman-3-amines. While a comprehensive experimental characterization is still needed, this guide provides a solid foundation for researchers and drug development professionals by outlining robust synthetic strategies and predicting its key physicochemical and spectroscopic properties. The inherent drug-like features of the chroman-3-amine scaffold, coupled with the electronic and metabolic influence of the 7-methoxy group, position this compound as a valuable tool for the exploration of new therapeutic agents. Further investigation into its biological activity is warranted and could unveil novel applications in the treatment of a range of diseases.

References

- Cannon JG, et al. 6,7-Dihydroxy-3-chromanamine: synthesis and pharmacological activity of an oxygen isostere of the dopamine agonist 6,7-dihydroxy-2-aminotetralin. J Med Chem. 1984 Oct;27(10):1340-3.

-

7-Methylchroman-3-amine | C10H13NO | CID 3041599. PubChem. Available from: [Link]

-

4-Amino-7-methoxy-3-methyl-chroman-3-ol. PubChem. Available from: [Link]

-

Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed. Available from: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

-

(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one. PubChem. Available from: [Link]

-

trans-2,2-Dimethyl-3-phenyl-4-(p-hydroxyphenyl)-7-methoxy chroman. PubChem. Available from: [Link]

-

Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone. ResearchGate. Available from: [Link]

-

3-Ethyl-7-methoxy-chroman-4-one | C12H14O3 | CID 156871105. PubChem. Available from: [Link]

-

7-Hydroxy-3-(3-hydroxy-4-methoxybenzyl)chroman. PubChem. Available from: [Link]

-

UCSD Computational Mass Spectrometry Website. GNPS. Available from: [Link]

-

Calculations. Chemicalize. Available from: [Link]

-

IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Available from: [Link]

-

Synthesis of 7-hydroxy-4-formyl coumarin (3) and 7-methoxy-4-formyl... ResearchGate. Available from: [Link]

-

10.7: Functional Groups and IR Tables. Chemistry LibreTexts. Available from: [Link]

-

Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Available from: [Link]

Sources

- 1. 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NP-MRD: 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0311600) [np-mrd.org]

- 3. rsc.org [rsc.org]

- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

Initial Biological Screening of 7-Methoxychroman-3-amine: A Technical Guide for Early-Stage Drug Discovery

Introduction: Rationale and Strategic Approach

The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The novel compound, 7-Methoxychroman-3-amine, represents a new chemical entity with therapeutic potential. This guide outlines a comprehensive and logically tiered strategy for its initial biological screening. Our approach is designed to rapidly assess the compound's cytotoxic profile, identify potential mechanisms of action, and evaluate critical safety liabilities. This early-stage "fail-fast, fail-cheap" philosophy is crucial for efficient drug development, ensuring that resources are focused on candidates with the highest probability of success.[5]

The screening cascade is structured to progress from broad, high-throughput assays to more specific, mechanism-focused evaluations. This tiered approach allows for go/no-go decisions at critical junctures, optimizing the allocation of resources and time.[6][7][8]

Phase 1: Foundational Viability and Safety Assessment

The initial phase focuses on establishing the fundamental interaction of 7-Methoxychroman-3-amine with biological systems. This involves determining its general cytotoxicity and early safety red flags such as mutagenicity.

In Vitro Cytotoxicity Profiling

The first step in evaluating any new chemical entity is to determine its effect on cell viability.[9] We will employ two distinct and complementary assays to assess cytotoxicity across a panel of human cancer cell lines (e.g., A549 - lung, HCT-116 - colon, HepG2 - liver) and a normal human cell line (e.g., HEK293 - embryonic kidney) to gauge preliminary selectivity.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, providing a measure of membrane integrity and cell lysis.[9][11][12]

The combination of these assays helps to differentiate between cytostatic effects (growth inhibition) and cytotoxic effects (cell death).[13]

Experimental Protocol: MTT Assay [9][10]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with a serial dilution of 7-Methoxychroman-3-amine (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell viability by 50%).[14]

Data Presentation: Example Cytotoxicity Data

| Cell Line | 7-Methoxychroman-3-amine IC50 (µM) |

| A549 (Lung Cancer) | 15.2 |

| HCT-116 (Colon Cancer) | 22.8 |

| HepG2 (Liver Cancer) | 35.1 |

| HEK293 (Normal Kidney) | > 100 |

Genotoxicity Assessment: The Ames Test

Early assessment of mutagenic potential is a critical safety screen. The Ames test is a widely used bacterial reverse mutation assay to evaluate the mutagenicity of a chemical substance.[15][16][17][18] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth. The assay detects mutations that restore the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-free medium.[15][17]

Experimental Protocol: Ames Test (Plate Incorporation Method) [15][16][19]

-

Strain Selection: Use multiple strains of S. typhimurium (e.g., TA98, TA100, TA102) to detect different types of mutations.[15]

-

Metabolic Activation: Conduct the assay with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.[15][18]

-

Incubation: Mix the bacterial strain, the test compound at various concentrations, and the S9 mix (if applicable) with molten top agar.

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[15]

-

Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Phase 2: Target Engagement and Early ADME-Tox Profiling

Assuming 7-Methoxychroman-3-amine demonstrates an acceptable cytotoxicity profile and is non-mutagenic, the next phase investigates its potential molecular targets and early absorption, distribution, metabolism, and excretion (ADME) and toxicological properties.

Broad Panel Screening: Identifying Potential Targets

Given the diverse activities of chroman derivatives, an initial broad screening against a panel of common drug targets can provide valuable insights into the mechanism of action.[1][2][20]

-

Receptor Binding Assays: These assays measure the ability of a compound to bind to a specific receptor. Radioligand binding assays are a gold standard for quantifying these interactions.[21][22][23][24][25] The assay involves incubating a radiolabeled ligand with a receptor source (e.g., cell membranes) in the presence and absence of the test compound.

-

Enzyme Inhibition Assays: These assays determine if the compound can inhibit the activity of specific enzymes. This is particularly relevant for targets like protein kinases, proteases, and histone deacetylases (HDACs), which are often implicated in diseases like cancer.[26][27][28][29][30]

Experimental Workflow: Initial Target Screening

Caption: High-level workflow for initial broad target screening.

In Vitro Metabolic Stability

Assessing how quickly a compound is metabolized by the liver is a critical early ADME parameter.[31][32] The in vitro metabolic stability assay using liver microsomes provides an initial indication of a compound's half-life in the body.[33][34][35][36] Liver microsomes are subcellular fractions that contain key drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[34][36]

Experimental Protocol: Microsomal Stability Assay [33][34][35]

-

Incubation Mixture: Prepare a mixture containing liver microsomes (human and rat, to assess species differences) and a buffer solution.

-

Compound Addition: Add 7-Methoxychroman-3-amine (typically at 1 µM) to the mixture and pre-incubate at 37°C.

-

Reaction Initiation: Start the metabolic reaction by adding the cofactor NADPH.[34]

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) to stop the reaction.[34][35]

-

Analysis: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the in vitro half-life (t½) and intrinsic clearance (Clint).

Data Presentation: Example Metabolic Stability Data

| Species | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) |

| Human Liver Microsomes | 45 | 15.4 |

| Rat Liver Microsomes | 25 | 27.7 |

Cardiovascular Safety: hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmias (specifically, QT prolongation).[37][38][39] Therefore, assessing the potential for hERG inhibition is a mandatory early safety screen.[38][39] Automated patch-clamp electrophysiology is a common method for this assessment.[38][40]

Experimental Protocol: Automated Patch-Clamp hERG Assay [38][40]

-

Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Patch-Clamp: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) to measure the hERG current in whole-cell configuration.[38]

-

Compound Application: Apply a range of concentrations of 7-Methoxychroman-3-amine to the cells.

-

Data Acquisition: Record the hERG tail current before and after compound application.

-

Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.

Logical Flow of the Screening Cascade

Caption: Decision-making workflow for the initial screening cascade.

Conclusion and Next Steps

This in-depth technical guide provides a robust framework for the initial biological screening of 7-Methoxychroman-3-amine. The data generated from this cascade will provide a comprehensive preliminary profile of the compound's bioactivity and safety. A favorable outcome—characterized by selective cytotoxicity against cancer cells, no mutagenicity, identifiable target engagement, reasonable metabolic stability, and a clean hERG profile—would strongly support its advancement into lead optimization and more extensive preclinical evaluation.[31] Conversely, significant liabilities identified in any of these key areas would provide a clear rationale for early termination, conserving valuable resources. The systematic application of these principles ensures a data-driven approach to early-stage drug discovery.

References

- Benchchem. (n.d.). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.

- AAT Bioquest. (2025, October 13). Ames Test Protocol.

- Bio-protocol. (2018, March 20). Microbial Mutagenicity Assay: Ames Test.